

N-(4-chlorophenyl)-1-phenylethanamine CAS number and IUPAC nomenclature

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Compound of Interest

Compound Name: *N*-(4-chlorophenyl)-1-phenylethanamine

Cat. No.: B189278

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Technical Guide: N-(1-phenylethylidene)(4-chlorophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(1-phenylethylidene)(4-chlorophenyl)amine, including its nomenclature, proposed synthesis, and relevant physicochemical data of its precursors. Due to the limited availability of data for this specific imine in public databases, this guide focuses on a well-established synthetic route and the properties of the starting materials.

Chemical Identification

While a specific CAS number for **N-(4-chlorophenyl)-1-phenylethanamine** has not been identified in public chemical registries, the systematic IUPAC nomenclature provides a clear structural identity.

- Systematic IUPAC Name: N-(1-phenylethylidene)(4-chlorophenyl)amine

This nomenclature defines an imine functional group where the nitrogen is substituted with a 4-chlorophenyl group, and the carbon is double-bonded to a carbon atom that is also bonded to a phenyl group and a methyl group.

Physicochemical Data of Precursors

The synthesis of N-(1-phenylethylidene)(4-chlorophenyl)amine is most directly achieved through the condensation of 1-phenylethanone and 4-chloroaniline. The properties of these precursors are crucial for planning the synthesis.

Property	1-Phenylethanone (Acetophenone)	4-Chloroaniline
CAS Number	98-86-2	106-47-8
Molecular Formula	C ₈ H ₈ O	C ₆ H ₆ ClN
Molecular Weight	120.15 g/mol	127.57 g/mol
Melting Point	19-20 °C	69-72 °C
Boiling Point	202 °C	232 °C
Density	1.03 g/cm ³	1.43 g/cm ³

Proposed Synthesis Protocol

The following is a generalized, yet detailed, experimental protocol for the synthesis of N-(1-phenylethylidene)(4-chlorophenyl)amine via imine condensation. This method is based on standard organic chemistry practices for the formation of Schiff bases from ketones and anilines.

Reaction:



Materials:

- 1-phenylethanone (acetophenone)
- 4-chloroaniline
- Toluene (or another suitable azeotroping solvent like benzene or xylene)

- p-Toluenesulfonic acid (catalytic amount)
- Anhydrous magnesium sulfate or sodium sulfate
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Round-bottom flask
- Separatory funnel
- Rotary evaporator

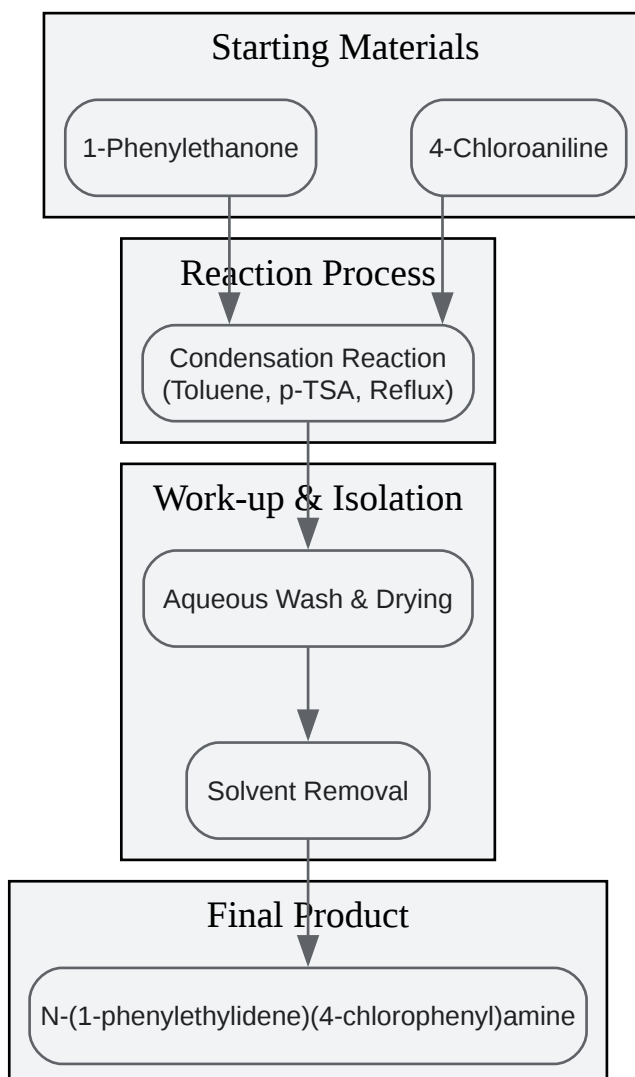
Procedure:

- **Reactant Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 1-phenylethanone and 4-chloroaniline.
- **Solvent and Catalyst Addition:** Add a sufficient volume of toluene to dissolve the reactants and facilitate azeotropic removal of water. Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1-0.5 mol%).
- **Reaction Execution:** Heat the mixture to reflux using a heating mantle. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected, indicating the completion of the reaction.
- **Work-up:**
 - Allow the reaction mixture to cool to room temperature.
 - Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Filter to remove the drying agent.
- Product Isolation: Remove the toluene under reduced pressure using a rotary evaporator to yield the crude N-(1-phenylethylidene)(4-chlorophenyl)amine.
- Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

Logical Workflow and Diagrams

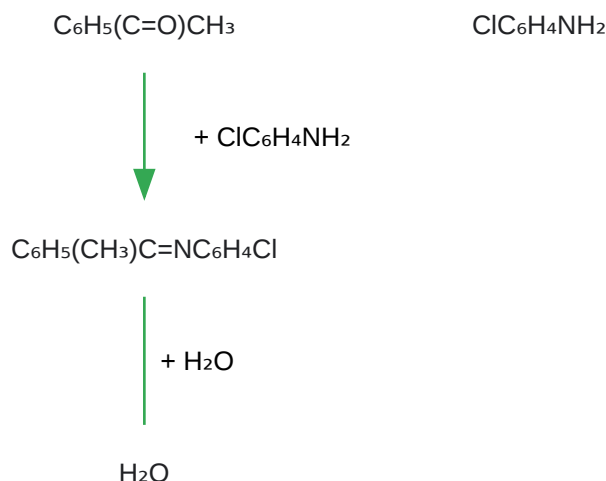
The synthesis of N-(1-phenylethylidene)(4-chlorophenyl)amine follows a logical progression from starting materials to the final product.



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Caption: Synthetic workflow for N-(1-phenylethylidene)(4-chlorophenyl)amine.

The chemical reaction can be visualized as the formation of an imine bond with the elimination of water.



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Caption: Reaction scheme for the synthesis of the target imine.

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